molecular formula C6H11NO3 B066957 trans-3-Hydroxypipecolic acid CAS No. 176019-04-8

trans-3-Hydroxypipecolic acid

Cat. No. B066957
CAS RN: 176019-04-8
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-RFZPGFLSSA-N
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Description

Trans-3-Hydroxypipecolic acid is a nonproteinogenic cyclic alpha-amino acid . It is a common structural moiety found in a large number of natural and synthetic compounds of medicinal significance .


Synthesis Analysis

The synthesis of trans-3-Hydroxypipecolic acid often involves D-serine as a chiral template . Key steps in the synthesis involve chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative toward stereoselective formation of the corresponding syn-amino alcohol adduct . Another method involves zinc borohydride-mediated chelation-controlled reduction of a serine-derived alpha-aminoketone precursor .


Molecular Structure Analysis

The molecular structure of trans-3-Hydroxypipecolic acid features a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of trans-3-Hydroxypipecolic acid include chelation-controlled addition and zinc borohydride-mediated chelation-controlled reduction . These reactions lead to the formation of syn-amino alcohol adduct and anti-amino alcohol adduct with high stereoselectivity .

Scientific Research Applications

Synthesis of Biologically Active Compounds

trans-3-Hydroxypipecolic acid: is a crucial intermediate in the synthesis of various biologically active compounds. Its structure is integral to the production of immunosuppressants , enzyme inhibitors , and anticancer or anti-HIV agents . The compound’s ability to serve as a conformationally constrained α-amino β-hydroxy acid makes it valuable in the synthesis of peptidomimetics , which are molecules that mimic the structure of peptides and can modulate biological processes .

Production of Antibiotics

This compound is a key structural component of the tetrapeptide antibiotic GE81112 , which exhibits broad antimicrobial properties and the unique ability to inhibit bacterial translation initiation . The antibiotic has been the subject of substantial attention due to its potential in treating various bacterial infections.

Enzymatic Catalysis

trans-3-Hydroxypipecolic acid: can be produced through biocatalysis , which is an eco-friendly alternative to chemical synthesis. This method employs microbial fermentation and enzymatic catalysis, offering simplicity, stereoselectivity, and mild reaction conditions . It’s particularly useful in the context of sustainable chemistry, where the environmental impact of production processes is a significant concern.

Alkaloid Synthesis

The compound’s framework is found in many alkaloids , which are naturally occurring organic compounds that have pronounced physiological actions on humans . Alkaloids have a wide range of pharmacological activities and are used in medicine for their analgesic, anti-malarial, and anti-asthma properties, among others.

Non-Ribosomal Peptide Production

trans-3-Hydroxypipecolic acid: is involved in the production of non-ribosomal peptides, which are a class of peptide secondary metabolites that bacteria and fungi produce . These peptides have diverse structures and a wide range of biological activities, making them important in drug discovery and synthetic biology.

Chiral Building Blocks in Organic Synthesis

Due to its chiral nature, trans-3-Hydroxypipecolic acid serves as a chiral building block in organic synthesis. It can be used to introduce chirality into synthetic molecules, which is crucial for the activity of many drugs and biologically active molecules .

Research on Microbial Pathogenesis

The oxylipin form of trans-3-Hydroxypipecolic acid has been studied in the context of microbial pathogenesis. Although knowledge in this area is limited, the compound’s role in the life cycle and virulence of pathogens is a subject of ongoing research .

Conformational Studies in Medicinal Chemistry

trans-3-Hydroxypipecolic acid: is used in conformational studies to understand the three-dimensional arrangement of atoms in biologically active molecules. This understanding is essential for the design of new drugs and therapeutic agents .

properties

IUPAC Name

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448292
Record name trans-3-hydroxypipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

CAS RN

176019-04-8
Record name (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176019-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3-hydroxypipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes trans-3-hydroxypipecolic acid significant in chemical synthesis?

A1: Trans-3-hydroxypipecolic acid is a valuable building block in synthesizing various biologically active compounds. Its rigid structure and specific stereochemistry contribute to its utility in medicinal chemistry. []

Q2: What are the common starting materials used in the asymmetric synthesis of trans-3-hydroxypipecolic acid?

A2: Researchers have employed diverse starting materials, including D-serine [], 1,4-butanediol [], and a lactam-derived enol phosphate []. The choice often depends on the desired enantiomer and overall synthetic strategy.

Q3: How is stereochemical control achieved during the synthesis of trans-3-hydroxypipecolic acid?

A3: Stereochemical control is crucial for obtaining the desired isomer. Strategies include Sharpless asymmetric dihydroxylation and epoxidation [], chelation-controlled Grignard addition to serine derivatives [], and lipase-catalyzed kinetic resolution [].

Q4: What are some key reactions employed in the synthesis of trans-3-hydroxypipecolic acid?

A4: Several reactions play key roles, such as Suzuki–Miyaura coupling for introducing specific substituents [], zinc borohydride-mediated reduction for stereoselective formation of amino alcohol precursors [], and ring-opening reactions of epoxides with nitrogen nucleophiles [].

Q5: Are there any advantages to using a chemo-enzymatic approach in the synthesis of trans-3-hydroxypipecolic acid?

A5: Yes, a chemo-enzymatic approach, like the one employing lipase-catalyzed kinetic resolution [], can offer high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.

Q6: Can you elaborate on the significance of the chiral building block mentioned in one of the studies?

A6: A study highlights the development of a chiral building block that enables the scalable synthesis of (-)-trans-3-hydroxypipecolic acid []. This is particularly important for producing sufficient quantities for further research and potential applications.

Q7: Has there been research focusing on synthesizing both cis and trans isomers of 3-hydroxypipecolic acid from a common intermediate?

A7: Yes, a study outlines a stereospecific and flexible route to synthesize both cis- and trans-3-hydroxy-L-pipecolic acids from a shared chiral intermediate []. This approach leverages stereospecific inversion at the C-3 position to access both isomers.

Q8: What is the significance of the research on (-)-swainsonine in the context of trans-3-hydroxypipecolic acid?

A8: One study describes utilizing a trans-3-hydroxypipecolic acid derivative as a precursor for the synthesis of (-)-swainsonine [], indicating its potential application in synthesizing other complex molecules with biological relevance.

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